1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperazine hydrochloride
Description
Properties
IUPAC Name |
1-(3-methyl-5-nitroimidazol-4-yl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2.ClH/c1-11-6-10-7(13(14)15)8(11)12-4-2-9-3-5-12;/h6,9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRMPQSPABUMSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1N2CCNCC2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to Nitroimidazole Scaffold
The core 4-nitroimidazole scaffold is typically synthesized through nitration and diazotization reactions starting from aminoimidazole derivatives. Several methods have been reported:
Diazotization and Nitration of 2-Aminoimidazole : Hui et al. (2014) described a method where 2-aminoimidazole hydrochloride undergoes diazotization using 40% fluoroboric acid and sodium nitrite, followed by nitration with sodium nitrite and copper powder to yield 2-nitroimidazole derivatives.
Oxone-Mediated Oxidation : Zhao et al. (2014) developed a green and facile approach employing oxone as an oxidant in aqueous media to convert 2-aminoimidazole directly into 2-nitroimidazole.
Amino Acetal Route : Wilde et al. (2014) constructed the 2-aminoimidazole ring from amino acetaldehyde dimethyl acetal and O-methylisourea sulfate, followed by diazotization and nitration steps to furnish nitroimidazole compounds.
These foundational steps are crucial for preparing the nitroimidazole moiety that will be further functionalized with piperazine.
The introduction of the piperazine group at the 5-position of the nitroimidazole ring is a key step to obtain the target compound. Piperazine derivatives are typically introduced via nucleophilic substitution or alkylation reactions.
N-Alkylation of Nitroimidazole with Piperazine : One approach involves the reaction of a 4-nitroimidazole derivative bearing a suitable leaving group at the 5-position with piperazine under basic conditions. For example, sodium hydride (NaH) in tetrahydrofuran (THF) can deprotonate the imidazole nitrogen, allowing nucleophilic attack on alkyl halides or substituted imidazoles.
Synthesis of 1-(N1-benzyl-2-methyl-4-nitroimidazole-5-yl)-4-(prop-2-yn-1-yl)piperazine : This intermediate was synthesized by treating compound 4 with sodium hydride in THF at 0°C, followed by addition of propargyl bromide, yielding the piperazine-substituted nitroimidazole scaffold. This method demonstrates the feasibility of introducing various substituents on the piperazine nitrogen to tailor the compound's properties.
Detailed Preparation Method for 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperazine Hydrochloride
Based on the literature, the preparation of the target compound generally follows these steps:
Experimental Data and Characterization
Research publications provide detailed characterization data for related nitroimidazole-piperazine derivatives, which can be extrapolated for the target compound:
Summary of Key Research Findings
The nitroimidazole scaffold is efficiently synthesized via diazotization and nitration of aminoimidazole precursors, with green chemistry approaches available.
Piperazine attachment is commonly achieved through nucleophilic substitution using strong bases and alkyl halides or via direct substitution on activated nitroimidazole derivatives.
The hydrochloride salt formation enhances the compound's pharmaceutical properties, including solubility and stability.
Characterization techniques such as NMR, mass spectrometry, and elemental analysis confirm the structure and purity of the synthesized compounds.
Chemical Reactions Analysis
Types of Reactions: 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding imidazole and piperazine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed:
Reduction: 1-(1-methyl-4-amino-1H-imidazol-5-yl)piperazine.
Substitution: Various substituted piperazine derivatives.
Hydrolysis: Imidazole and piperazine derivatives.
Scientific Research Applications
Synthesis Overview
The synthesis of 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperazine hydrochloride typically involves several steps:
- Formation of the Imidazole Ring: Cyclization of appropriate precursors such as amido-nitriles.
- Methylation: Introduction of the methyl group using methylating agents.
- Piperazine Coupling: Nucleophilic substitution reactions to attach the piperazine moiety.
- Hydrochloride Formation: Reacting the compound with hydrochloric acid to form the hydrochloride salt .
Medicinal Chemistry
This compound serves as a building block for synthesizing pharmaceutical compounds. Its structure allows for modifications that can enhance therapeutic effects against various diseases.
Case Study:
In a study exploring new cholinesterase inhibitors, derivatives of imidazole were synthesized, demonstrating improved activity compared to existing drugs .
Biological Studies
The compound is investigated for its interactions with biological targets, including enzymes and receptors. The nitro group can be reduced to form reactive intermediates that interact with macromolecules, while the piperazine moiety can modulate receptor activity.
Mechanism of Action:
The interaction pathways depend on specific biological contexts, showcasing its versatility in targeting different molecular mechanisms .
Industrial Applications
In industrial settings, this compound is utilized in developing new materials and catalysts for chemical processes. Its unique structure provides opportunities for creating innovative products in various chemical industries.
Mechanism of Action
The mechanism of action of 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperazine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The piperazine moiety can interact with receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Modified Piperazine Substituents
Several analogues share the 4-nitroimidazole core but differ in piperazine substituents, impacting their biological and physicochemical profiles:
Key Observations :
Nitroimidazole Derivatives with Alternative Heterocycles
Compounds replacing the piperazine moiety with other heterocycles exhibit divergent pharmacological profiles:
Key Observations :
Piperazine Derivatives Without Nitroimidazole Moieties
Simpler piperazine compounds highlight the role of the nitroimidazole group:
Key Observations :
Biological Activity
Overview
1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperazine hydrochloride is a chemical compound with the molecular formula C8H13N5O2·HCl. It features a unique structure that combines an imidazole ring with a piperazine moiety, making it a subject of interest in medicinal chemistry and biological research. This compound has been explored for its potential therapeutic applications, particularly in oncology and infectious diseases.
- Molecular Weight : 247.68 g/mol
- Chemical Structure : The compound includes a nitro group at the 4-position of the imidazole ring and a methyl group at the 1-position, contributing to its biological activity.
- Synthesis : The synthesis typically involves cyclization of amido-nitriles, methylation, and piperazine coupling, followed by hydrochloride salt formation.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular macromolecules.
- Receptor Interaction : The piperazine moiety facilitates binding to specific receptors and enzymes, modulating their activity .
Anticancer Properties
Recent studies have highlighted the compound's potential in cancer therapy:
- Cytotoxicity : In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, certain triazole conjugates linked to the compound showed IC50 values as low as 2 μM against MCF-7 cells, demonstrating potent anti-proliferative effects .
| Compound | Cancer Type | IC50 (μM) | Reference |
|---|---|---|---|
| Triazole Conjugate A | MCF-7 | 2 | |
| Triazole Conjugate B | HepG2 | 5 | |
| Doxorubicin (Control) | MCF-7 | 0.64 |
Antiviral Activity
The compound has also been investigated for its antiviral properties:
- Studies suggest that derivatives of nitroimidazoles can inhibit HIV replication by interfering with viral enzymes and cellular pathways involved in viral entry and replication .
Case Studies
- Hybrid Compounds for Cancer Treatment : A library of compounds incorporating this compound was synthesized to evaluate their anti-cancer activity. The results indicated enhanced cytotoxicity compared to standard treatments, suggesting that structural modifications can significantly affect biological efficacy .
- Mechanistic Studies on Antiviral Activity : Research focused on the mechanism by which nitroimidazoles affect HIV replication demonstrated that these compounds can act as effective inhibitors by targeting specific viral proteins, leading to reduced viral load in treated cells .
Comparative Analysis
Compared to similar compounds, this compound exhibits unique pharmacological properties due to its dual moiety structure. This allows for versatile interactions with various biological targets:
| Compound Type | Structural Features | Biological Activity |
|---|---|---|
| Nitroimidazoles | Imidazole ring only | Antimicrobial, anticancer |
| Piperazine Derivatives | Piperazine ring only | CNS activity, antidepressant effects |
| Hybrid Compounds | Both rings present | Enhanced anticancer activity |
Q & A
Q. What are the recommended synthetic routes for 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperazine hydrochloride, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A microwave-assisted method involves reacting a nitroimidazole precursor with substituted piperazines in isopropanol under basic conditions (e.g., K₂CO₃) at 90°C for 15 hours, achieving yields of 70–78% . Traditional reflux methods with ethanol or isopropanol as solvents may require longer reaction times (6–8 hours) and result in lower yields due to incomplete conversion . Key factors include solvent polarity, base strength, and temperature control to minimize side reactions like oxidation or decomposition of the nitro group.
Q. How should researchers purify and characterize this compound to ensure structural fidelity?
Post-synthesis purification often employs column chromatography (e.g., ethyl acetate/hexane mixtures) or recrystallization from ethanol . Structural confirmation requires a combination of:
- 1H/13C NMR : To verify piperazine ring protons (δ 2.28–4.35 ppm) and imidazole methyl groups (δ 2.28–2.30 ppm) .
- Mass spectrometry (ESI) : Confirm molecular ion peaks (e.g., m/z = 378/379 [M + H]⁺) .
- Elemental analysis : Validate purity (>95%) via carbon, hydrogen, and nitrogen percentages .
Q. What safety protocols are essential when handling this compound in the lab?
Refer to safety data sheets (SDS) for hazards:
- Skin/eye irritation : Use nitrile gloves and goggles during handling .
- Thermal stability : Avoid open flames (decomposition at >160°C releases toxic NOx gases) .
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the hydrochloride salt .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in piperazine coupling reactions?
Low yields often stem from steric hindrance at the imidazole C-5 position or competing side reactions. Strategies include:
- Microwave irradiation : Enhances reaction efficiency by reducing time (e.g., 15 hours vs. 24+ hours for conventional heating) .
- Catalytic additives : Use phase-transfer catalysts (e.g., TBAB) to improve nucleophilic substitution kinetics .
- Solvent screening : Polar aprotic solvents like DMF may improve solubility of intermediates but require rigorous drying to avoid hydrolysis .
Q. How do spectral data contradictions arise in structural elucidation, and how should they be resolved?
Discrepancies in NMR shifts (e.g., piperazine protons appearing as broad vs. sharp signals) may result from:
Q. What computational methods support mechanistic studies of nitroimidazole-piperazine interactions?
Density functional theory (DFT) calculations can model:
- Electrophilic reactivity : Nitro group electron-withdrawing effects at the imidazole C-4 position .
- Transition states : Simulate nucleophilic attack pathways by piperazine on the imidazole scaffold .
- Solvent effects : COSMO-RS models predict solvation energies to optimize reaction media .
Q. How can researchers address inconsistencies in biological activity data across studies?
Contradictory results (e.g., antimicrobial vs. inactive profiles) may arise from:
- Impurity profiles : Use HPLC (C18 columns, acetonitrile/water gradients) to quantify byproducts like unreacted hydrazines or oxidized species .
- Assay variability : Standardize protocols (e.g., MIC testing in Mueller-Hinton broth for reproducibility) .
- Structural analogs : Compare with derivatives (e.g., 4-chlorophenyl-piperazine) to isolate pharmacophore contributions .
Q. What strategies enable green synthesis of this compound while maintaining efficiency?
Adopt solvent-free or aqueous-phase methods:
- Microwave-assisted synthesis : Reduces energy use by 40% compared to reflux .
- Biodegradable solvents : Replace isopropanol with cyclopentyl methyl ether (CPME) for lower toxicity .
- Catalytic recycling : Immobilize base catalysts (e.g., K₂CO₃ on silica) for reuse across multiple batches .
Methodological Considerations
Q. How should stability studies be designed to evaluate long-term storage conditions?
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., nitro group reduction) .
- Analytical monitoring : Track changes via UPLC-MS every 30 days to quantify decomposition products .
Q. What advanced techniques validate in silico predictions of pharmacokinetic properties?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
